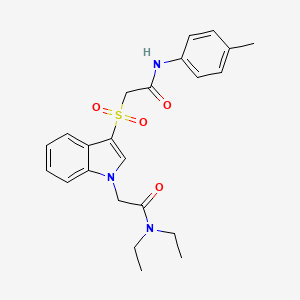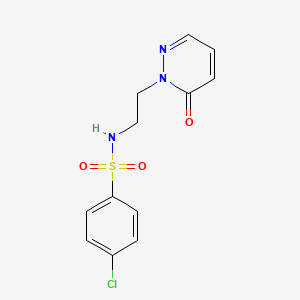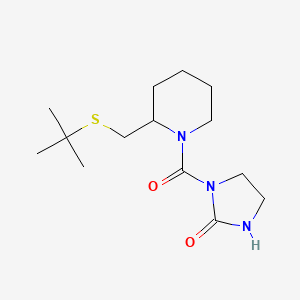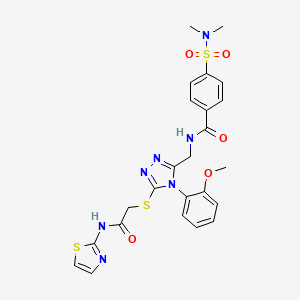
N-(4,4-difluorocyclohexyl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-2-(4-(trifluoromethyl)phenyl)acetamide, commonly known as DCTA, is a novel compound that has gained significant attention in the field of scientific research. DCTA is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain perception and inflammation.
Applications De Recherche Scientifique
Electrophilic Fluorinating Agents
Perfluoro-[N-(4-pyridyl)acetamide], a compound related to "N-(4,4-difluorocyclohexyl)-2-(4-(trifluoromethyl)phenyl)acetamide," has been identified as a new site-selective electrophilic fluorinating agent. This compound fluorinates various substrates under mild conditions, showing its potential in chemical synthesis and modification processes (Banks, Besheesh, & Tsiliopoulos, 1996).
Crop Protection
Mefluidide, a compound with a similar structure, has been shown to protect chilling-sensitive plants like cucumber and corn from chilling injury. Its application suggests potential agricultural benefits in enhancing plant resilience to temperature stress (Tseng & Li, 1984).
Photoreactions in Drug Compounds
Flutamide, another structurally related compound, undergoes different photoreactions in various solvents. These reactions are essential for understanding the stability and behavior of pharmaceuticals under light exposure, highlighting the importance of solvent choice in drug formulation (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Structural Analysis
Research on the synthesis, structure, and dynamic stereochemistry of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds has provided insights into their stereochemical properties and reactivity. These findings contribute to the development of new synthetic methods and materials (Negrebetsky et al., 2008).
Metabolite Detection in Cancer Treatment
The metabolism of flutamide, used in prostate cancer treatment, involves the formation of potentially reactive toxic metabolites. Understanding these metabolic pathways is crucial for evaluating drug safety and efficacy (Goda et al., 2006).
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO/c16-14(17)7-5-12(6-8-14)21-13(22)9-10-1-3-11(4-2-10)15(18,19)20/h1-4,12H,5-9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJOQRVNXJBMAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=C(C=C2)C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)


![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2405233.png)
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)


![2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide](/img/structure/B2405242.png)